2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring a combination of imidazole, thiazole, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and imidazole moieties, using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thioether and imidazole groups can coordinate with metal ions, potentially disrupting metalloprotein functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((5-(4-fluorophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
Compared to its analogs, 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4OS2/c1-12(2)10-23-15(13-3-5-14(19)6-4-13)9-21-18(23)26-11-16(24)22-17-20-7-8-25-17/h3-9,12H,10-11H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPGJFDZXIDPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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